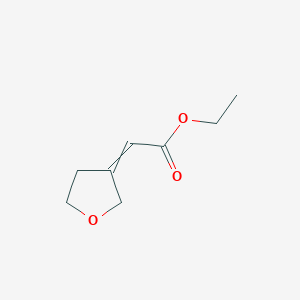

Ethyl 2-(oxolan-3-ylidene)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12O3 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

ethyl 2-(oxolan-3-ylidene)acetate |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3 |

InChI-Schlüssel |

HSQDLACMABTYTM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=C1CCOC1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Ethyl 2 Oxolan 3 Ylidene Acetate

Direct Synthesis Approaches to Ethyl 2-(oxolan-3-ylidene)acetate

Direct synthetic routes to this compound primarily involve the formation of the exocyclic double bond through condensation or olefination reactions starting from 3-oxotetrahydrofuran.

Condensation Reactions

The Knoevenagel condensation is a prominent method for the synthesis of α,β-unsaturated esters like this compound. wikipedia.orgthermofisher.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, an acetate (B1210297) derivative, with a ketone, 3-oxotetrahydrofuran. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the ketone. wikipedia.orgthermofisher.com The use of a catalyst is crucial, and various catalysts have been explored to improve reaction efficiency and yield. scispace.comorganic-chemistry.orgresearchgate.net For instance, triphenylphosphine (B44618) has been shown to be an effective catalyst for the Knoevenagel condensation under mild, solvent-free conditions. organic-chemistry.org The reaction proceeds through a nucleophilic addition of the enolate of the acetate to the carbonyl group of 3-oxotetrahydrofuran, followed by dehydration to yield the final product. wikipedia.org To favor product formation, the water generated during the reaction is often removed, for example, by azeotropic distillation. thermofisher.com

A general representation of the Knoevenagel condensation for the synthesis of this compound is depicted below:

3-Oxotetrahydrofuran + Ethyl Acetate Derivative --(Base Catalyst)--> this compound + H₂O

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of carbon-carbon double bonds and are widely used in the synthesis of alkenes. organic-chemistry.orgmasterorganicchemistry.comthieme-connect.de These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with a carbonyl compound, in this case, 3-oxotetrahydrofuran. organic-chemistry.orgwikipedia.orgconicet.gov.ar

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comumass.edu The ylide then reacts with 3-oxotetrahydrofuran to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. organic-chemistry.orgmnstate.edu The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, leading to the desired alkene. umass.edumnstate.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgthieme-connect.de

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is more nucleophilic and generally less basic than a phosphonium ylide. wikipedia.orgnih.gov This often leads to higher yields and easier removal of the phosphate (B84403) byproduct, which is water-soluble. orgsyn.orgorganic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction of triethyl phosphonoacetate with 3-oxotetrahydrofuran in the presence of a base like sodium hydride would yield this compound. orgsyn.org

| Reaction | Reagent | Key Intermediate | Byproduct | Stereoselectivity |

| Wittig Reaction | Phosphonium Ylide | Betaine/Oxaphosphetane | Triphenylphosphine Oxide | (E) or (Z) |

| HWE Reaction | Phosphonate Carbanion | Oxaphosphetane | Dialkyl Phosphate | Predominantly (E) |

Synthesis via Functional Group Interconversions and Ring Modifications

The synthesis of this compound can also be achieved through indirect methods that involve the initial construction of the oxolane ring followed by functional group manipulations.

Precursor Chemistry for the Oxolan-3-ylidene Moiety

The key precursor for the oxolan-3-ylidene moiety is 3-oxotetrahydrofuran. google.comgoogle.com This important intermediate can be synthesized through various routes. One common method is the oxidation of 3-hydroxytetrahydrofuran (B147095). google.comgoogle.com Various oxidizing agents can be employed for this transformation, including chromium(VI) reagents. google.com A more environmentally friendly approach involves the use of trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.com

3-Hydroxytetrahydrofuran itself can be prepared from several starting materials. For instance, it can be synthesized from (S)- and (R)-1,2,4-butanetriol, which are available from chiral feedstocks. wikipedia.org The cyclization of 1,2,4-butanetriol (B146131) to 3-hydroxytetrahydrofuran can be achieved by heating in the presence of an acid catalyst like p-toluenesulfonic acid. wikipedia.org Another route to 3-hydroxytetrahydrofuran involves the hydroboration of 2,3- or 2,5-dihydrofuran. wikipedia.org

Esterification and Transesterification Routes to the Ethyl Acetate Functional Group

Once the 2-(oxolan-3-ylidene)acetic acid is formed, the ethyl ester can be introduced through standard esterification or transesterification reactions.

Esterification involves the reaction of 2-(oxolan-3-ylidene)acetic acid with ethanol (B145695) in the presence of an acid catalyst. ontosight.aiontosight.ai This is a reversible reaction, and to drive the equilibrium towards the product, an excess of ethanol can be used, or the water formed can be removed. ijcea.org

Transesterification is another viable route where a different ester of 2-(oxolan-3-ylidene)acetic acid is reacted with ethanol, typically in the presence of an acid or base catalyst, to yield the desired ethyl ester.

The choice between these methods often depends on the availability of the starting materials and the desired reaction conditions. The use of enzymes as catalysts for esterification is also gaining attention due to their high selectivity and milder reaction conditions. mdpi.com

Catalytic Methods in the Synthesis of this compound and Related Structures

Catalysis plays a significant role in the synthesis of this compound and related tetrahydrofuran (B95107) structures, enhancing reaction efficiency, selectivity, and sustainability. rsc.orgnih.gov

In the context of Knoevenagel condensation , various catalysts are employed to facilitate the reaction between 3-oxotetrahydrofuran and an active methylene compound. These can range from basic amines to more complex systems like sulfonic acid functionalized silica, which acts as an efficient and environmentally benign catalyst. scispace.com

For the synthesis of the tetrahydrofuran ring itself, catalytic methods are crucial. For example, the hydrogenation of furan (B31954) derivatives over catalysts like ruthenium nanoparticles supported on manganese cobalt oxide can produce substituted tetrahydrofurans. elsevierpure.com Lewis acid catalysts, such as those used in [3+2] domino reactions, can also be employed to construct the tetrahydrofuran ring system with high efficiency. rsc.org Furthermore, platinum catalysts have been shown to be effective in the intramolecular hydroalkoxylation of hydroxy olefins to form tetrahydrofuran rings. organic-chemistry.org

The development of novel catalytic systems continues to be an active area of research, aiming to provide more efficient and environmentally friendly routes to valuable chemical intermediates like this compound.

Transition Metal-Catalyzed Coupling Reactions

While the Horner-Wadsworth-Emmons reaction remains a primary method for the synthesis of α,β-unsaturated esters, transition metal-catalyzed reactions offer alternative routes. For instance, palladium-catalyzed reactions, such as the Heck and alkoxycarbonylation reactions, have been employed for the stereoselective synthesis of related (E)-oxindolylidene acetates. nih.gov The mechanism of such tandem reactions involves the syn-carbopalladation of ynamides followed by alkoxycarbonylation with carbon monoxide and an alcohol. nih.gov

Rhodium catalysts have also been utilized in the synthesis of α,β-unsaturated ketones through sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes. organic-chemistry.org While not directly applied to this compound, these methods demonstrate the potential of transition metal catalysis in constructing similar structural motifs. For example, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds has been developed, achieving high yields and enantioselectivities for various cyclic lactones, lactams, and ketones. researchgate.net

Although specific examples for the direct synthesis of this compound using these methods are not extensively documented, the principles of transition metal catalysis provide a framework for potential synthetic routes.

Organic Catalysis for Ylidene Acetate Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. The Knoevenagel condensation, a classic reaction for the formation of C=C bonds, can be facilitated by organocatalysts. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound. researchgate.netarkat-usa.org For the synthesis of this compound, this would involve the reaction of 3-oxolanone with an ethyl acetate derivative bearing an activating group.

The use of basic catalysts, such as piperidine (B6355638) or cesium-exchanged zeolites, can promote the Knoevenagel condensation. researchgate.netresearchgate.net For instance, the condensation of glyceraldehyde acetonide with ethyl acetoacetate (B1235776) has been studied using basic zeolites, demonstrating the feasibility of this approach for related systems. researchgate.netarkat-usa.org While specific applications of organocatalysis for the direct synthesis of this compound are still developing, the principles of the Knoevenagel condensation suggest a viable pathway.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for the synthesis of chemical compounds, including this compound.

Solvent Selection in Synthetic Pathways

The choice of solvent is a critical factor in the environmental impact of a chemical process. The ideal green solvent is non-toxic, readily available, biodegradable, and easily recyclable. rsc.org In the context of the Horner-Wadsworth-Emmons (HWE) reaction, a common method for synthesizing α,β-unsaturated esters, solvent selection can significantly influence reaction efficiency and stereoselectivity. mdpi.com

Water is considered an attractive green solvent, and HWE reactions have been successfully carried out in aqueous media, often with the assistance of microwave irradiation. researchgate.net This approach not only reduces the reliance on volatile organic compounds but can also lead to remarkable rate enhancements and simplified purification procedures. researchgate.netresearchgate.net Furthermore, solvent-free HWE reactions have been developed, catalyzed by bases like DBU in the presence of potassium carbonate, offering a highly E-selective synthesis of α,β-unsaturated esters. arkat-usa.orgnih.gov

The following table summarizes the impact of different solvents on a representative HWE reaction for the synthesis of an α,β-unsaturated ester.

| Solvent | Reaction Conditions | Yield (%) | E/Z Ratio | Reference |

|---|---|---|---|---|

| DCM | MW, 70°C, 30 min | Variable | - | wikipedia.org |

| THF | MW, 150°C, 20 min | Traces | - | wikipedia.org |

| DMF | MW, 150°C, 20 min | Traces | - | wikipedia.org |

| DCE | MW, 150°C, 20 min | 98 (conversion) | >80:20 | wikipedia.org |

| Ethanol | MW, 140°C, 20 min | 73-96 | Predominantly E | organic-chemistry.org |

| Water | MW | Good to Excellent | - | researchgate.net |

| Solvent-free | DBU, K2CO3 | High | Highly E-selective | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction control. wikipedia.orgorganic-chemistry.org This technology has been successfully applied to the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated esters. organic-chemistry.orgresearchgate.netwikipedia.org

Microwave irradiation can accelerate the HWE reaction in various solvents, including water and organic solvents like dichloroethane (DCE) and ethanol. organic-chemistry.orgresearchgate.netwikipedia.org For example, a microwave-assisted HWE olefination of aryl-alkyl ketones in DCE at 150°C resulted in a 98% conversion within 20 minutes, with high (Z)-selectivity. wikipedia.org Similarly, the synthesis of ethyl cinnamates via a microwave-assisted HWE reaction in ethanol at 140°C for 20 minutes afforded good to excellent yields. organic-chemistry.org

The following table presents examples of microwave-assisted HWE reactions for the synthesis of α,β-unsaturated esters.

| Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aryl-alkyl ketone, Methyl phosphonoacetate | DCE, 150°C, 20 min, MW | 98 (conversion) | wikipedia.org |

| Aldehyde, Triethyl phosphonoacetate | Water, MW | Good to Excellent | researchgate.net |

| Aryl aldehyde, Triethyl phosphonoacetate | Ethanol, K2CO3, 140°C, 20 min, MW | 73-96 | organic-chemistry.org |

| Various aldehydes and ketones | Neat, CX4SO3H, 200°C, 20-25 min, MW | 40-68 | organic-chemistry.org |

| 2-amino-3-hydroxybenzaldehyde, Ketones | Ethanol, 130°C, 30-40 min, MW | 48-84 | organic-chemistry.org |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method for this compound depends on several factors, including desired stereoselectivity, reaction efficiency, and scalability. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of α,β-unsaturated esters, generally favoring the formation of the (E)-isomer. alfa-chemistry.com The reactivity of the phosphonate carbanion in the HWE reaction is typically higher than that of the corresponding ylide in the Wittig reaction, allowing it to react with a broader range of ketones.

The stereochemical outcome of the HWE reaction can be influenced by various factors, including the structure of the phosphonate reagent, the base used, the solvent, and the reaction temperature. mdpi.comalfa-chemistry.com For instance, the use of diisopropyl phosphonate instead of dimethyl phosphonate can significantly improve the (Z,E:E,E)-stereoselectivity in certain cases.

The stereoselectivity of the HWE reaction with ketones, such as 3-oxolanone, can be poor to modest. alfa-chemistry.com However, modifications to the reaction conditions can improve the selectivity. Solvent-free HWE reactions catalyzed by DBU and cesium carbonate have shown good to high E-selectivity for the reaction with ketones. nih.gov

The following table provides a general comparison of the Wittig and Horner-Wadsworth-Emmons reactions.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Less reactive, especially with hindered ketones | More reactive, reacts with a wider range of aldehydes and ketones |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed by extraction) |

| Stereoselectivity | Can be tuned for (E) or (Z) depending on ylide stability | Generally favors (E)-alkene |

Elucidation of Reaction Mechanisms and Pathways Involving Ethyl 2 Oxolan 3 Ylidene Acetate

Mechanistic Investigations of Formation Reactions

The formation of Ethyl 2-(oxolan-3-ylidene)acetate typically involves the olefination of oxolan-3-one. The most common and mechanistically well-studied methods for this transformation are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which fall under the broad category of nucleophilic addition-elimination reactions.

Electrophilic and Nucleophilic Addition Mechanisms

The key step in the primary synthetic routes to this compound is the nucleophilic addition of a phosphorus-stabilized carbanion to the electrophilic carbonyl carbon of oxolan-3-one.

Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, allowing it to react efficiently with a wide range of aldehydes and ketones, including cyclic ketones like oxolan-3-one. wikipedia.orgnrochemistry.com The reaction mechanism proceeds through the following key steps:

Deprotonation: A base is used to deprotonate the phosphonate ester, typically triethyl phosphonoacetate, at the α-carbon, forming a resonance-stabilized phosphonate carbanion. The choice of base can influence the reaction's stereoselectivity and reactivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and milder options like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl) for base-sensitive substrates. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of oxolan-3-one. This addition is typically the rate-limiting step and results in the formation of a tetrahedral intermediate, a diastereomeric mixture of β-alkoxyphosphonates. wikipedia.org

Oxaphosphetane Formation: The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often reversible.

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the alkene product, this compound, and a water-soluble phosphate (B84403) byproduct. nrochemistry.com The formation of the very stable phosphorus-oxygen double bond in the phosphate byproduct is a major driving force for the reaction.

The HWE reaction generally favors the formation of the (E)-alkene due to thermodynamic control, where the more stable trans-like transition state is preferred. wikipedia.orgwikipedia.org However, the stereochemical outcome can be influenced by the reaction conditions and the structure of the reactants.

Wittig Reaction:

The Wittig reaction provides an alternative route, employing a phosphorus ylide (phosphorane) as the nucleophile. wikipedia.orgnih.gov The mechanism shares similarities with the HWE reaction but also has distinct features:

Ylide Formation: The ylide is prepared by treating a triphenylphosphonium salt, such as (ethoxycarbonylmethyl)triphenylphosphonium bromide, with a strong base like n-butyllithium (n-BuLi) or sodium hydride.

Nucleophilic Addition and Cycloaddition: The phosphorus ylide attacks the carbonyl carbon of oxolan-3-one. The mechanism can proceed through a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate or via a stepwise pathway involving a zwitterionic betaine (B1666868) intermediate that subsequently cyclizes. wikipedia.org The presence of lithium salts can influence the reversibility of betaine formation and thus the stereoselectivity. nih.gov

Elimination: The oxaphosphetane intermediate decomposes to form the alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable triphenylphosphine oxide drives the reaction to completion.

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one derived from ethyl bromoacetate, generally favor the formation of the (E)-isomer of this compound. wikipedia.org

| Reaction | Reagents | Key Intermediates | Typical Product Stereochemistry |

| Horner-Wadsworth-Emmons | Oxolan-3-one, Triethyl phosphonoacetate, Base (e.g., NaH, DBU) | Phosphonate carbanion, Oxaphosphetane | Predominantly (E)-isomer |

| Wittig Reaction | Oxolan-3-one, (Ethoxycarbonylmethyl)triphenylphosphonium bromide, Base (e.g., n-BuLi) | Phosphorus ylide, Betaine, Oxaphosphetane | Predominantly (E)-isomer (with stabilized ylide) |

Pericyclic Reaction Pathways

While the primary formation routes are not typically classified as pericyclic, the cycloaddition step within the Wittig reaction mechanism, when it proceeds in a concerted fashion, can be described as a [2+2] cycloaddition. wikipedia.org However, dedicated pericyclic reactions for the direct synthesis of this compound are not commonly reported in the literature.

Mechanistic Studies of Transformations and Derivatizations

The exocyclic double bond and the ester functionality of this compound make it a versatile substrate for various transformations.

Isomerization and Rearrangement Mechanisms

The exocyclic double bond of this compound can potentially isomerize to the more thermodynamically stable endocyclic position, forming Ethyl 2-(2,5-dihydrofuran-3-yl)acetate. This isomerization can be catalyzed by acids or bases.

A potential mechanism for base-catalyzed isomerization involves the deprotonation at the γ-position (the CH2 group within the oxolane ring adjacent to the double bond) to form a resonance-stabilized carbanion. Subsequent protonation at the α-carbon of the original double bond would yield the endocyclic isomer.

Furthermore, photoenolization of α,β-unsaturated esters can lead to a contra-thermodynamic positional isomerization. This process involves the photo-induced formation of a ketene (B1206846) hemiacetal intermediate, which can then be protonated to yield a β,γ-unsaturated ester. rsc.org

Cycloaddition Reaction Mechanisms

The electron-deficient double bond of this compound makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. arkat-usa.org These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org

A common example is the reaction with nitrones. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrone acts as the 1,3-dipole. wikipedia.org The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. In the case of an electron-deficient alkene like this compound, the reaction is typically controlled by the interaction of the HOMO of the nitrone and the LUMO of the alkene. This leads to the formation of a spiro-isoxazolidine ring system, where the oxygen of the nitrone adds to the β-carbon of the double bond.

The reaction is often stereospecific, with the stereochemistry of the alkene being transferred to the newly formed heterocyclic ring. The diastereoselectivity can be influenced by the substituents on both the nitrone and the dipolarophile, as well as the reaction conditions.

| Transformation | Reactant | Key Mechanistic Feature | Product Type |

| Isomerization | This compound | Base or acid catalysis, potential photoenolization | Ethyl 2-(2,5-dihydrofuran-3-yl)acetate |

| 1,3-Dipolar Cycloaddition | This compound, Nitrone | Concerted [3+2] cycloaddition | Spiro-isoxazolidine |

Catalytic Reaction Mechanisms

The elucidation of a catalytic reaction mechanism for a compound like this compound would involve identifying the catalyst, the sequence of elementary steps, and the nature of all intermediates. Catalytic cycles typically involve:

Reactant Coordination: The initial step would involve the coordination of one or both reactants (e.g., this compound and a hydrogen source for a hydrogenation reaction) to the active site of the catalyst.

Activation: The catalyst would then activate the reactant(s), for instance, by weakening specific bonds within the this compound molecule, such as the C=C double bond or the ester functionality.

Transformation: A series of one or more steps would follow, leading to the chemical transformation of the substrate. This could involve insertion reactions, migratory insertions, or reductive elimination, depending on the specific reaction and catalyst.

Product Release: The final step is the release of the product molecule(s) from the catalyst's active site, thereby regenerating the catalyst for the next cycle.

Hypothetical catalytic transformations of this compound could include catalytic hydrogenation of the exocyclic double bond to yield Ethyl 2-(oxolan-3-yl)acetate, or hydrolysis of the ester group catalyzed by an acid or base. The specific mechanism would be highly dependent on the choice of catalyst (e.g., transition metals like Palladium, Platinum, or Rhodium for hydrogenation) and the reaction conditions.

Kinetic Studies of Key Synthetic and Transformative Reactions

Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them. For a compound like this compound, these studies would provide quantitative insights into its synthesis and subsequent transformations.

To understand the kinetics of a reaction involving this compound, one would first determine the rate law , which expresses the reaction rate as a function of the concentrations of the reactants and catalyst. This is typically achieved by systematically varying the initial concentration of each species and measuring the initial reaction rate.

The general form of a rate law is: Rate = k[A]^x[B]^y where:

k is the rate constant.

[A] and [B] are the concentrations of the reactants.

x and y are the reaction orders with respect to each reactant.

Once the rate law is established, the effect of temperature on the rate constant is studied to determine the activation parameters . The Arrhenius equation , k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

The Eyring equation , derived from transition state theory, can also be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insight into the transition state of the rate-determining step.

A hypothetical data table for the determination of activation energy for a reaction of this compound might look like this:

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |

|---|---|---|---|

| 298 | 0.001 | -6.908 | 0.00335 |

| 308 | 0.002 | -6.215 | 0.00325 |

| 318 | 0.004 | -5.521 | 0.00314 |

| 328 | 0.008 | -4.828 | 0.00305 |

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can profoundly influence the kinetics of a reaction.

Catalyst Influence: Different catalysts can offer alternative reaction pathways with lower activation energies, thus increasing the reaction rate. For instance, in a hypothetical hydrogenation, a palladium-based catalyst might exhibit a different rate law and activation energy compared to a nickel-based catalyst. The concentration of the catalyst itself often appears in the rate law, indicating its direct involvement in the rate-determining step.

Reaction Conditions' Influence:

Temperature: As described by the Arrhenius equation, increasing the temperature generally increases the reaction rate.

Pressure: For reactions involving gases (e.g., hydrogenation with H₂), increasing the pressure of the gaseous reactant will increase its concentration in the reaction medium, thereby increasing the reaction rate (assuming the gas is involved in the rate-determining step).

Solvent: The polarity and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction kinetics.

A hypothetical data table illustrating the effect of different catalysts might be:

Table 2: Hypothetical Influence of Different Catalysts on the Rate Constant

| Catalyst | Rate Constant (k) at 300 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Catalyst A | 0.05 | 50 |

| Catalyst B | 0.12 | 42 |

| Catalyst C | 0.01 | 65 |

Theoretical and Computational Chemistry Studies of Ethyl 2 Oxolan 3 Ylidene Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a molecule like Ethyl 2-(oxolan-3-ylidene)acetate, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data beyond fundamental physical constants. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a high level of theory. However, they are computationally expensive, especially for larger molecules.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. youtube.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. Common functionals, such as B3LYP, are often paired with basis sets like 6-31G(d) or larger to accurately model the system. nih.gov

For this compound, a geometry optimization using a method like B3LYP/6-31G(d) would yield the precise three-dimensional structure of its most stable form. This includes the planarity of the α,β-unsaturated ester moiety and the specific puckering of the five-membered oxolane ring.

Illustrative Data: Predicted Structural Parameters for this compound (Note: The following data are representative examples based on similar structures, as specific computational studies on this molecule are not publicly available.)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C=C Bond Length | ~1.34 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-O (ring) Bond Length | ~1.43 Å |

| C-C=C Bond Angle | ~122° |

| O=C-C Bond Angle | ~125° |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov

For this compound, which is an α,β-unsaturated ester, the FMOs are characteristic of a Michael acceptor. The LUMO is expected to have significant contributions from the β-carbon of the double bond and the carbonyl carbon. This distribution makes these sites susceptible to attack by nucleophiles. The HOMO would be a π-orbital primarily located across the C=C double bond. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Illustrative Data: Predicted FMO Properties for this compound (Note: These values are typical for α,β-unsaturated esters and are for illustrative purposes.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms and are prone to attack by electrophiles.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are usually found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen due to its lone pairs. nih.gov The hydrogen atoms of the ethyl group and the oxolane ring would exhibit positive potential (blue). This mapping provides a clear and intuitive guide to the molecule's reactive sites. rsc.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying all possible spatial arrangements of a molecule (conformers) that result from rotation around its single bonds and determining their relative stabilities. libretexts.org

Identification of Stable Conformers and Their Relative Stabilities

This compound has several sources of conformational flexibility:

Ring Puckering: The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations to relieve angle strain, primarily the 'envelope' and 'twist' forms. libretexts.orgoxfordreference.com In the envelope conformation, four atoms are coplanar while the fifth is out of the plane. In the twist form, no four atoms are coplanar.

Ester Orientation: Rotation around the C-C single bond connecting the ester group to the ring and the C-O single bond within the ethyl ester group leads to different conformers, often referred to as s-cis and s-trans isomers.

Ethyl Group Rotation: The ethyl group itself has multiple rotational conformations.

Computational methods can perform a systematic conformational search to identify all low-energy minima on the potential energy surface. The relative energies of these conformers are then calculated, typically using DFT, to determine their populations at a given temperature. For this compound, it is expected that multiple stable conformers exist with small energy differences between them.

Illustrative Data: Hypothetical Relative Stabilities of Conformers (Note: This table illustrates the concept; actual values require specific calculations.)

| Conformer Description | Relative Energy (kcal/mol) |

| Conformer 1 (e.g., Envelope Ring, s-trans Ester) | 0.00 (most stable) |

| Conformer 2 (e.g., Twist Ring, s-trans Ester) | 0.5 |

| Conformer 3 (e.g., Envelope Ring, s-cis Ester) | 1.8 |

| Conformer 4 (e.g., Twist Ring, s-cis Ester) | 2.3 |

Rotational Barriers and Dynamic Properties

The energy required to rotate a part of a molecule around a single bond from one stable conformation to another is known as the rotational barrier. nih.gov These barriers determine the dynamic behavior of the molecule and the rate of interconversion between conformers at a given temperature.

For this compound, key rotational barriers include:

The barrier to rotation around the C(ring)-C(ester) bond, which dictates the interconversion between s-cis and s-trans like arrangements of the ester group relative to the exocyclic double bond.

The barrier to rotation of the ethyl group's C-O bond.

These barriers can be calculated by performing a relaxed scan of the potential energy surface along the corresponding dihedral angle. The transition state for the rotation is located, and its energy relative to the ground state conformer gives the barrier height. For typical ester groups and C-C single bonds, these barriers are generally in the range of a few kcal/mol, suggesting that at room temperature, the molecule is conformationally flexible. nih.govacs.org

Illustrative Data: Hypothetical Rotational Barriers (Note: These values are representative for similar functional groups.)

| Rotation Axis | Predicted Barrier Height (kcal/mol) |

| C(ring)–C(ester) | ~ 4-6 |

| C–O (Ethyl Ester) | ~ 8-10 |

Prediction of Spectroscopic Parameters

Computational quantum chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical Vibrational Frequencies (IR, Raman)

The theoretical vibrational frequencies for this compound could be calculated using methods such as Density Functional Theory (DFT), often with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)). These calculations would yield the normal modes of vibration, their corresponding frequencies, and their intensities for both Infrared (IR) and Raman spectroscopy.

A typical output would be a table of calculated vibrational frequencies and their assignments to specific molecular motions, such as C=O stretching, C=C stretching, C-O-C stretching of the oxolane ring, and various bending and rocking modes of the ethyl and ring hydrogens. Such a table would be invaluable for interpreting experimental IR and Raman spectra.

Table 1: Illustrative Table of Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3000-2850 | C-H stretching (alkyl) |

| ~1720 | C=O stretching (ester) |

| ~1650 | C=C stretching |

| ~1250 | C-O stretching (ester) |

| ~1100 | C-O-C stretching (oxolane) |

Note: The values in this table are illustrative and based on typical frequencies for similar functional groups. Actual calculated values would require a dedicated computational study.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for predicting ¹H and ¹³C NMR chemical shifts.

Calculations would be performed on the optimized geometry of this compound. The resulting chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS), would provide a theoretical NMR spectrum. Comparing these calculated shifts with experimental data can confirm the structural assignment of each proton and carbon atom in the molecule.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~165-170 | =C-H | ~5.5-6.0 |

| =C-CO | ~140-145 | O-CH₂ (ethyl) | ~4.1-4.3 |

| C(3) of oxolane | ~130-135 | Ring CH₂ | ~2.5-3.0 |

| O-CH₂ (ethyl) | ~60-65 | CH₃ (ethyl) | ~1.2-1.4 |

| Ring CH₂ | ~30-40 | ||

| CH₃ (ethyl) | ~14-16 |

Note: These are estimated chemical shift ranges. Precise values would be the output of a specific computational investigation.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction to study would be its synthesis, which is often achieved through a Wittig or Horner-Wadsworth-Emmons reaction of oxolan-3-one with a suitable phosphorus ylide or phosphonate (B1237965) ester. organic-chemistry.orgwikipedia.org

DFT calculations can be used to map the potential energy surface of the reaction. nih.govnih.gov This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, the activation energy barriers for each step can be determined, providing insight into the reaction kinetics and the stereochemical outcome (i.e., the formation of the E or Z isomer). nih.gov Such studies can clarify why a particular isomer might be favored under specific reaction conditions.

Solvent Effects and Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are widely used to account for the effects of a solvent in computational calculations. nih.gov

These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. By incorporating a continuum solvation model into the DFT calculations for spectroscopic parameters or reaction pathways, a more accurate prediction of the molecule's behavior in a specific solvent can be achieved. For instance, the calculated UV-Vis absorption spectrum or the relative energies of transition states can be refined to better match experimental observations in solution.

Advanced Spectroscopic Characterization of Ethyl 2 Oxolan 3 Ylidene Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environments and connectivity within a molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR spectroscopy would identify all unique proton environments in Ethyl 2-(oxolan-3-ylidene)acetate. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the oxolane ring. The chemical shifts (δ) of these signals would indicate their electronic environment, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal.

No specific experimental ¹H NMR data for this compound is currently available in published literature.

¹³C NMR Spectroscopy and DEPT Analysis for Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each chemically non-equivalent carbon atom. The chemical shifts would be indicative of the carbon type (e.g., carbonyl, olefinic, aliphatic).

Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, shows CH₃ and CH groups as positive signals and CH₂ groups as negative signals, while quaternary carbons are absent.

Specific experimental ¹³C NMR and DEPT data for this compound have not been found in scientific databases.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton couplings through two or three bonds, confirming the connectivity within the ethyl group and the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule, for example, linking the ethyl group to the acetate (B1210297) carbonyl carbon and the acetate group to the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the stereochemistry and preferred conformation of the molecule, such as the E or Z configuration of the double bond.

A complete 2D NMR analysis for this compound is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching of the ester group (typically around 1735-1750 cm⁻¹).

C=C stretching of the ylidene group (around 1650 cm⁻¹).

C-O stretching vibrations for both the ester and the ether functionalities.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal.

Published experimental IR and Raman spectra specific to this compound could not be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula of this compound (C₈H₁₂O₃). The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule's weakest bonds, likely showing losses of fragments corresponding to the ethyl group (-CH₂CH₃) and the ethoxy group (-OCH₂CH₃).

Specific MS and HRMS data, including fragmentation patterns for this compound, are not available in reviewed scientific sources.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Preferences

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would unequivocally establish the configuration of the exocyclic double bond (E or Z) and reveal the conformation of the five-membered oxolane ring (e.g., envelope or twist conformation). Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

There are no reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database or other scientific literature.

Stereochemical Investigations of Ethyl 2 Oxolan 3 Ylidene Acetate

E/Z Isomerism at the Exocyclic Double Bondyoutube.com

The exocyclic double bond in ethyl 2-(oxolan-3-ylidene)acetate gives rise to the possibility of E/Z isomerism, a form of stereoisomerism where the spatial arrangement of substituents around the double bond differs. studymind.co.uk The designation of the isomers as E (entgegen, German for opposite) or Z (zusammen, German for together) is based on the Cahn-Ingold-Prelog priority rules for the substituents on each carbon of the double bond. youtube.comlibretexts.org For this compound, the substituents on one carbon of the double bond are the two methylene (B1212753) groups of the oxolane ring, and on the other carbon are a hydrogen atom and an ethoxycarbonyl group.

Table 1: Cahn-Ingold-Prelog Priority Assignments for Substituents on the Exocyclic Double Bond

| Carbon of Double Bond | Substituent 1 | Priority | Substituent 2 | Priority |

| C3 of Oxolane Ring | -CH2-O- | High | -CH2-C- | Low |

| Exocyclic Carbon | -COOEt | High | -H | Low |

The E-isomer has the high-priority groups on opposite sides of the double bond, while the Z-isomer has them on the same side. masterorganicchemistry.com

The stereoselective synthesis of either the E or Z isomer of this compound is of significant interest for controlling the geometry of the final product. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of α,β-unsaturated esters from ketones and phosphonate (B1237965) reagents. The stereochemical outcome of the HWE reaction can often be controlled by the choice of reaction conditions and the specific phosphonate reagent used. For instance, the use of unstabilized ylids generally favors the formation of Z-alkenes, whereas stabilized ylids, such as the one derived from triethyl phosphonoacetate, typically lead to the E-isomer as the major product.

Another powerful method for the stereoselective synthesis of α,β-unsaturated esters is the modified Julia olefination. organic-chemistry.org Research has shown that the stereoselectivity of this reaction is highly dependent on the structure of the aldehyde used. organic-chemistry.org While the substrate here is a ketone (oxolan-3-one), the principles of stereocontrol can be extrapolated. For example, reactions with aryl aldehydes and branched aliphatic aldehydes tend to yield trans (E)-alkenes with high stereoselectivity, whereas straight-chain aliphatic aldehydes often favor the formation of cis (Z)-products. organic-chemistry.org

Table 2: Potential Stereoselective Synthetic Routes to E/Z-Ethyl 2-(oxolan-3-ylidene)acetate

| Reaction | Reagents | Expected Major Isomer |

| Horner-Wadsworth-Emmons | Oxolan-3-one, Triethyl phosphonoacetate, NaH | E-isomer |

| Horner-Wadsworth-Emmons (Still-Gennari modification) | Oxolan-3-one, Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6 | Z-isomer |

| Modified Julia Olefination | Oxolan-3-one, Ethyl (benzothiazol-2-ylsulfonyl)acetate, DBU | Dependent on conditions, potentially E-selective organic-chemistry.org |

Once formed, the E and Z isomers of this compound can potentially interconvert under certain conditions, such as exposure to acid, base, or heat. Isomerization studies are crucial to determine the relative thermodynamic stabilities of the isomers and the conditions required to reach equilibrium. The equilibrium ratio is determined by the difference in the Gibbs free energy of the two isomers. Generally, the E-isomer of α,β-unsaturated esters is thermodynamically more stable due to reduced steric strain between the substituents on the double bond.

The isomerization process can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). By analyzing the composition of the mixture over time under various conditions (e.g., different solvents, temperatures, and catalysts), the kinetic and thermodynamic parameters of the isomerization can be determined.

Enantioselective Synthesis of Chiral Derivatives

While this compound itself is achiral, it serves as a valuable prochiral substrate for the synthesis of chiral molecules. The introduction of a new stereocenter can be achieved through various enantioselective reactions, such as conjugate additions or cycloadditions. For instance, the Michael addition of a nucleophile to the β-carbon of the α,β-unsaturated ester moiety can generate a new stereocenter. The use of a chiral catalyst or a chiral auxiliary can direct the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer.

Chiral rhodium(II) catalysts have been shown to be effective in enantioselective cycloadditions of ethyl diazoacetate to olefins and acetylenes, which could be a potential route to chiral cyclopropane (B1198618) derivatives of the title compound. organic-chemistry.org Similarly, the use of chiral auxiliaries, such as Oppolzer's camphorsultam, attached to the ester group could direct the stereochemical outcome of subsequent reactions. chemrxiv.orgresearchgate.net

Diastereoselective Control in Reactions Involving Ethyl 2-(oxolan-3-ylidene)acetateyoutube.com

In reactions where a new stereocenter is created in a molecule that already contains one or more stereocenters, diastereomers can be formed. The stereochemistry of the existing center(s) can influence the stereochemical outcome at the newly formed center, a phenomenon known as diastereoselective control.

For derivatives of this compound that are already chiral (for example, through an enantioselective Michael addition as described in 6.2), subsequent reactions can exhibit diastereoselectivity. For instance, reduction of the ketone group in the oxolane ring of a chiral derivative would lead to the formation of two diastereomers. The facial selectivity of the reducing agent's approach to the carbonyl group will be influenced by the stereochemistry of the existing chiral center, leading to a preferential formation of one diastereomer. The level of diastereoselectivity will depend on the nature of the substrate, the reagents, and the reaction conditions.

Chiral Resolution and Enantiomeric Purity Determination Techniques

For reactions that produce a racemic or enantioenriched mixture of chiral derivatives of this compound, methods for chiral resolution and the determination of enantiomeric purity are essential.

Chiral Resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through several methods:

Classical Resolution: Reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.

Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Enantiomeric Purity Determination is the quantitative measurement of the excess of one enantiomer in a mixture. This is typically expressed as enantiomeric excess (% ee). The most common techniques for determining enantiomeric purity include:

Chiral HPLC or GC: As mentioned above, the relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess.

NMR Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: These agents interact with the enantiomers to form diastereomeric complexes that have different NMR spectra, allowing for the quantification of each enantiomer.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a chiral substance, it is less accurate for determining enantiomeric purity compared to chromatographic or spectroscopic methods.

Derivatization and Chemical Transformations of Ethyl 2 Oxolan 3 Ylidene Acetate

Reactions at the Ester Moiety: Hydrolysis, Transamidation, and Reduction

The ester functional group in ethyl 2-(oxolan-3-ylidene)acetate is a prime site for modification, allowing for its conversion into other crucial functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis: The saponification of the ethyl ester to its corresponding carboxylic acid, 2-(oxolan-3-ylidene)acetic acid, can be readily achieved under standard basic or acidic conditions. For instance, acid-catalyzed hydrolysis, typically employing a mineral acid like HCl or H₂SO₄ in an aqueous medium, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. mdpi.com This transformation is fundamental, as the resulting carboxylic acid serves as a precursor for further derivatization, such as the formation of acid chlorides or more complex amides.

Transamidation: The direct conversion of the ester to an amide, or transamidation, is a valuable transformation for introducing nitrogen-containing functionalities. While direct reaction with amines can be challenging, this process can be facilitated by various catalytic methods. Alternatively, the ester can be converted to more reactive intermediates. For example, pyrazoleamides, which have gained attention as practical surrogates for esters in asymmetric catalysis, can be formed and utilized in subsequent transformations. nih.gov

Reduction: The ester moiety can be selectively reduced to the corresponding allylic alcohol, 2-(oxolan-3-ylidene)ethanol. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, reducing esters to primary alcohols. nih.govgoogle.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govnih.gov For a more controlled reduction that can potentially stop at the aldehyde stage under specific conditions, diisobutylaluminium hydride (DIBAL-H) is often employed, especially at low temperatures. tudelft.nlsciforum.net

Table 1: Representative Conditions for Reactions at the Ester Moiety

| Reaction | Reagent(s) | Solvent | Product |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ (cat.) | Aqueous | 2-(Oxolan-3-ylidene)acetic acid |

| Reduction | LiAlH₄ | Diethyl ether or THF | 2-(Oxolan-3-ylidene)ethanol |

Reactions at the Exocyclic Double Bond: Hydrogenation, Halogenation, and Cycloadditions

The exocyclic C=C double bond, being part of an α,β-unsaturated system, is highly activated and susceptible to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation of the exocyclic double bond provides a direct route to the saturated analogue, ethyl 2-(oxolan-3-yl)acetate. researchgate.netorganic-chemistry.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction saturates the alkene without affecting the ester group. In a study on a related trivinyl orthoacetate, hydrogenation with Wilkinson's catalyst led to the saturation of the vinyl groups. researchgate.net

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a potential pathway for further functionalization. While direct examples on the title compound are not prevalent, similar 2-alkylidenetetrahydrofurans can undergo bromination with reagents like N-Bromosuccinimide (NBS), which could lead to either addition or allylic substitution products depending on the reaction conditions. youtube.com

Cycloadditions: The electron-deficient nature of the exocyclic double bond makes it an excellent dienophile in Diels-Alder reactions and a participant in various cycloadditions.

[4+2] Cycloadditions (Diels-Alder): With suitable dienes, this compound can form spirocyclic systems where a new six-membered ring is fused at the C3 position of the oxolane ring. The reaction of 5-methylidene-hydantoins with dienes like cyclopentadiene (B3395910) or 2,3-dimethylbutadiene, often catalyzed by Lewis acids, provides a strong precedent for this type of transformation. nih.gov

[3+2] Cycloadditions: The double bond can also react with 1,3-dipoles to form five-membered heterocyclic rings. For example, reaction with nitrile imines (generated in situ from hydrazonoyl halides) can yield spiro-pyrazoles. nih.gov Similarly, cycloadditions with azomethine ylides can produce spiro-pyrrolidines. nih.gov Such reactions provide a powerful tool for building molecular complexity. youtube.com

Table 2: Examples of Cycloaddition Reactions on Analogous Systems

| Cycloaddition Type | Reactant 1 (Analog) | Reactant 2 (Dipole/Diene) | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | 5-Methylidene-thiohydantoin | Cyclohexadiene | Spiro-thiohydantoin-cyclohexene |

| [3+2] Dipolar | 16-Methylene steroid | Nitrile Imine | Spiro-steroid-pyrazoline |

Functionalization of the Oxolane Ring System

Beyond reactions at the primary functional groups, the oxolane ring itself can be a target for derivatization. Allylic functionalization represents a key strategy for introducing new substituents. For instance, allylic bromination of 2-alkylidenetetrahydrofurans using N-Bromosuccinimide (NBS) has been reported, installing a bromine atom on the carbon adjacent to the double bond within the ring. youtube.com This bromide can then serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups and significantly expanding the structural diversity of the scaffold. youtube.com

Ring-Opening and Ring-Expansion Reactions of the Oxolane Ring

The inherent strain and reactivity of the ether linkage in the oxolane ring allow for ring-opening and ring-expansion reactions under specific conditions.

Ring-Opening: The cleavage of the tetrahydrofuran ring can be achieved using various reagents. Strong Lewis acids like boron tribromide (BBr₃) are known to mediate the cleavage of cyclic ethers, a reaction reported for 2-alkylidenetetrahydrofurans. youtube.com More recently, frustrated Lewis pairs (FLPs) have been shown to activate and cleave the C-O bonds of THF. In a different approach, cobalt catalysts have been used to promote the enantioselective ring-opening of 2,5-dihydrofurans, generating functionalized acyclic products. google.com These methods highlight potential strategies for transforming the cyclic scaffold of this compound into linear, functionalized structures.

Ring-Expansion: While less common, ring expansion of the tetrahydrofuran ring to a six-membered tetrahydropyran (B127337) system is a conceivable transformation, potentially proceeding through rearrangement of a carbocation or radical intermediate adjacent to the ring oxygen.

Synthesis of Heterocyclic Compounds Incorporating the Oxolane-Ylidene Acetate (B1210297) Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused and spirocyclic heterocyclic systems.

Fused Heterocycles (Pyrazoles and Pyrimidines):

Pyrazoles: The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) is a classic method for pyrazole (B372694) synthesis. nih.gov By analogy with the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate, it is expected that this compound would react with hydrazine to undergo an initial Michael addition, followed by cyclization and dehydration to yield a pyrazole fused or spiro-linked to the oxolane ring system. mdpi.comnih.gov Complex pyrazole systems have been constructed using similar strategies.

Pyrimidines: Fused pyrimidine (B1678525) systems can be accessed through domino reactions. For example, 2-alkylidenetetrahydrofurans react with amidines to yield 4-(3-hydroxyalkyl)pyrimidines, demonstrating a ring transformation where the oxolane oxygen acts as a leaving group after initial attack by the amidine. youtube.com

Spiro-Heterocycles: As mentioned in section 7.2, cycloaddition reactions are a primary method for generating spiro-heterocycles. The Diels-Alder reaction with various dienes or 1,3-dipolar cycloadditions with nitrile oxides or azomethine ylides can be used to construct a diverse range of five- and six-membered rings spiro-fused at the C3 position of the oxolane ring. nih.gov

Applications of Ethyl 2 Oxolan 3 Ylidene Acetate As a Building Block in Complex Molecular Synthesis

Role in the Construction of Natural Product Scaffolds and Analogs

While direct applications of ethyl 2-(oxolan-3-ylidene)acetate in completed total syntheses are not extensively documented, its core structure represents a key precursor to the butenolide (furanone) scaffold, which is a central feature in a vast array of natural products. The isomerization of an exocyclic α,β-unsaturated ester to its more thermodynamically stable endocyclic (butenolide) isomer is a known transformation, suggesting that this compound is a latent butenolide. Butenolides are prized for their biological activity and serve as crucial intermediates in complex synthesis. organic-chemistry.orgorganic-chemistry.orgnih.gov

Potential Routes to Natural Product Classes:

Terpenoid Lactones: Many fragrant and biologically active monoterpenes contain a butenolide ring fused to a cyclohexane (B81311) core. Notable examples include (-)-Mintlactone and (+)-Isomintlactone , which are important minor components of mint oils used in flavors and fragrances. thieme-connect.comresearchgate.netnih.gov Syntheses of these compounds often rely on the formation of a butenolide ring as a key step. thieme-connect.comnih.gov this compound, after appropriate side-chain functionalization, could theoretically serve as a synthon for constructing analogs of these bicyclic monoterpenes.

Strigolactones: This class of plant hormones, which regulates plant development and mediates interactions with symbiotic fungi, is characterized by a complex structure containing a butenolide "D-ring" connected to a tricyclic "ABC" core. nih.govnih.gov The synthesis of strigolactones and their analogs is an active area of research, with a focus on creating the butenolide moiety. acs.orgresearchgate.net The structural framework of this compound makes it a potential starting point for the synthesis of simplified strigolactone analogs designed to study their biological function.

Paraconic Acids: This family of γ-butyrolactone natural products, which are structurally related to butenolides, has garnered interest for its cytotoxic and antiproliferative properties. nih.gov The synthesis of paraconic acid analogs is a target in medicinal chemistry, and the versatile lactone scaffold of this compound provides a foundation for accessing such structures. nih.gov

| Natural Product Class | Core Scaffold | Relevance of this compound | Key References |

| Mintlactone/Isomintlactone | Fused Butenolide | Potential precursor to the butenolide ring for analog synthesis. | thieme-connect.comresearchgate.netnih.gov |

| Strigolactones | Butenolide D-Ring | Can serve as a synthon for the characteristic butenolide moiety. | nih.govacs.orgresearchgate.net |

| Paraconic Acids | γ-Butyrolactone | Provides a foundational lactone structure for building analogs. | nih.gov |

Synthesis of Biologically Relevant Small Molecules (Excluding Prohibited Elements)

The primary utility of this compound in synthesizing biologically relevant small molecules stems from the reactivity of its α,β-unsaturated ester system. This moiety is an excellent Michael acceptor, allowing for the conjugate (or 1,4-) addition of a wide variety of nucleophiles. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the creation of diverse libraries of substituted oxolane derivatives.

The general mechanism involves the attack of a nucleophile at the β-carbon of the double bond, followed by protonation of the resulting enolate intermediate. This stereoselectively generates products with new substituents on the oxolane ring, which can be further elaborated.

Examples of Potential Michael Addition Reactions:

| Nucleophile Type | Example Nucleophile | Resulting Product Scaffold | Potential Biological Relevance |

| Soft Carbon Nucleophiles | Diethyl malonate | 3-(1,3-bis(ethoxycarbonyl)propan-2-yl)oxolan-3-yl)acetate | Precursors to complex poly-functionalized molecules. |

| Organocuprates | Gilman reagents (R₂CuLi) | 3-(alkyl)-substituted oxolane acetate (B1210297) | Introduction of alkyl chains found in many bioactive lipids. |

| Amines | Primary/Secondary Amines | 3-(amino)-substituted oxolane acetate | Amino-heterocycles are common in pharmaceuticals. |

| Thiols | Thiophenol | 3-(phenylthio)-substituted oxolane acetate | Organosulfur compounds exhibit a wide range of bioactivities. |

The products of these reactions, substituted tetrahydrofurans, are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to their favorable physicochemical properties and ability to form key hydrogen bonds with biological targets.

Development of Novel Organic Reagents and Ligands

The distinct structural features of this compound provide opportunities for its development into novel reagents and ligands for organic synthesis, although this remains a largely prospective area.

Chiral Ligand Scaffolds: The oxolane ring is a core component of many highly successful chiral ligands used in asymmetric catalysis (e.g., TADDOL, certain phosphine (B1218219) ligands). The ester functionality of this compound can be chemically transformed (e.g., via reduction to a diol, amidation) to install coordinating atoms. Subsequent resolution of enantiomers or asymmetric synthesis could yield new chiral ligands where the oxolane provides a rigid, well-defined stereochemical environment.

Reagents for Annulation Reactions: The bifunctional nature of the molecule (electrophilic alkene and ester) allows it to participate in tandem reactions. For example, a Michael addition followed by an intramolecular Claisen condensation could be envisioned, leading to the formation of fused ring systems. Such a reagent could be valuable for the rapid construction of complex polycyclic skeletons.

Prochiral Substrates: The molecule can serve as a prochiral substrate for developing new asymmetric reactions. For instance, the catalytic asymmetric hydrogenation of the exocyclic double bond or an asymmetric Michael addition would generate chiral centers, making it a useful test substrate for new catalytic systems.

Contribution to Materials Science Applications (Excluding Prohibited Elements)

This compound possesses the necessary functionality to be a valuable monomer for the synthesis of advanced polymers. As a derivative of an acrylic ester, it is amenable to radical polymerization, a robust and widely used industrial process. nsf.govresearchgate.net

The polymerization would proceed via the vinyl group, yielding a polymer with a poly(acrylate) backbone and pendant oxolane rings.

Potential Polymer Properties and Applications:

Enhanced Hydrophilicity and Adhesion: The presence of the polar ether linkage in the oxolane side chain would be expected to increase the hydrophilicity and polarity of the resulting polymer compared to conventional poly(alkyl acrylates) like poly(butyl acrylate). This could lead to materials with improved adhesion to polar substrates, enhanced water absorbency, or utility as biocompatible coatings. free.fr

Modification of Thermal Properties: The bulky, cyclic side chain would significantly influence the glass transition temperature (Tg) of the polymer. Compared to linear alkyl esters, the rigid oxolane ring would likely restrict chain mobility, leading to a higher Tg and creating a more rigid and less tacky material at room temperature. free.fr

Functional Polymer Platforms: The ester group in the side chain remains intact after polymerization and is available for post-polymerization modification. This allows the polymer to be used as a platform for grafting other molecules, cross-linking the material, or controllably hydrolyzing the ester to create functional poly(acrylic acid) copolymers.

The synthesis of polymers from α,β-unsaturated esters is a cornerstone of the polymer industry, and functional monomers like this compound offer a route to creating novel materials with tailored properties for applications in coatings, adhesives, and biomedical devices. free.frrsc.org

Q & A

Q. What are the key structural features of ethyl 2-(oxolan-3-ylidene)acetate, and how do they influence its reactivity?

this compound contains an ethyl ester group and a conjugated double bond within a four-membered oxolane (tetrahydrofuran) ring. This structure enables diverse reactivity, including nucleophilic additions at the α,β-unsaturated carbonyl system and participation in cycloaddition reactions. The oxolane ring’s strain and electron-donating effects modulate reactivity, making it a versatile intermediate in synthetic chemistry .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- NMR : and NMR identify the ethyl ester protons (δ ~1.2–4.3 ppm) and the conjugated carbonyl carbon (δ ~160–170 ppm).

- IR : Stretching vibrations for the ester carbonyl (C=O, ~1700–1750 cm) and conjugated double bond (C=C, ~1600–1650 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M] and fragment ions (e.g., loss of COEt) validate molecular weight and fragmentation patterns .

Q. How does this compound compare to its structural analogs in terms of reactivity?

A comparison with analogs reveals distinct reactivity profiles:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Mthis compound | Methyl ester | Reduced steric hindrance vs. ethyl ester |

| Ethyl 2-(oxetan-3-ylidene)acetate | Oxetane ring | Higher ring strain enhances electrophilicity |

| The ethyl ester in the title compound balances steric effects and electron-withdrawing capacity, optimizing it for Michael additions and Diels-Alder reactions . |

Advanced Research Questions

Q. How can computational chemistry guide the design of reactions involving this compound?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the α,β-unsaturated ester is localized on the β-carbon, favoring nucleophilic attacks. Molecular docking studies further elucidate interactions with biological targets, such as enzyme active sites, to rationalize its antimicrobial activity .

Q. What experimental strategies resolve contradictions in reaction outcomes for this compound?

Discrepancies in product distribution (e.g., oxetane vs. oxolane derivatives) can arise from solvent polarity or catalyst choice. For instance:

Q. How can X-ray crystallography address challenges in structural elucidation of derivatives?

For disordered structures (e.g., rotameric ethyl groups), high-resolution data and SHELXL refinement tools resolve occupancy issues. Hydrogen-bonding networks in crystal packing (e.g., C–H⋯O interactions) validate supramolecular assembly, as seen in related quinazolinone derivatives .

Q. What methodologies optimize the synthesis of this compound for scale-up?

- Catalyst Screening : Lewis acids (e.g., ZnCl) improve yield in Knoevenagel condensations.

- Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions.

- Green Chemistry : Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) align with sustainability goals .

Q. How do steric and electronic effects influence biological activity in analogs?

Substituents on the oxolane ring (e.g., electron-withdrawing groups) enhance electrophilicity, increasing antimicrobial potency. For example:

- Fluoro-substituted analogs show improved binding to bacterial enoyl-ACP reductase.

- Bulkier esters reduce membrane permeability, lowering efficacy. Quantitative Structure-Activity Relationship (QSAR) models correlate log and IC values to guide drug design .

Data-Driven Insights

Q. What safety precautions are critical when handling this compound?

Q. How can researchers validate the purity of this compound for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten